1-(Benzyloxy)-3-methyl-5-vinylbenzene
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Overview
Description
1-(Benzyloxy)-3-methyl-5-vinylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a methyl group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-methyl-5-vinylbenzene typically involves the following steps:
Benzyl Protection: The hydroxyl group of a precursor phenol is protected using benzyl chloride in the presence of a base such as sodium hydroxide.
Methylation: The protected phenol is then methylated using methyl iodide and a strong base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-methyl-5-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 1-(Benzyloxy)-3-methyl-5-ethylbenzene.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
1-(Benzyloxy)-3-methyl-5-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-methyl-5-vinylbenzene depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
1-(Benzyloxy)-3-methylbenzene: Lacks the vinyl group, making it less reactive in certain types of reactions.
1-(Benzyloxy)-5-vinylbenzene: Lacks the methyl group, which can influence its reactivity and applications.
3-Methyl-5-vinylbenzene: Lacks the benzyloxy group, affecting its solubility and reactivity.
Properties
IUPAC Name |
1-ethenyl-3-methyl-5-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-3-14-9-13(2)10-16(11-14)17-12-15-7-5-4-6-8-15/h3-11H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZNXAQLRZGVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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